molecular formula C16H26F6N2O8S2 B114367 Dtbaha btfac CAS No. 156143-51-0

Dtbaha btfac

Cat. No.: B114367
CAS No.: 156143-51-0
M. Wt: 552.5 g/mol
InChI Key: CKSHMZKGAPGQBA-BZDVOYDHSA-N
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Description

6,6’-Dithiobis(4-aminohexanoic acid) bis(trifluoroacetate) is a chemical compound known for its unique structure and properties It is characterized by the presence of two aminohexanoic acid moieties linked by a disulfide bond, with each aminohexanoic acid further complexed with trifluoroacetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Dithiobis(4-aminohexanoic acid) bis(trifluoroacetate) typically involves the following steps:

    Formation of 4-aminohexanoic acid: This can be achieved through the reduction of 4-nitrohexanoic acid using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst.

    Formation of the disulfide bond: The 4-aminohexanoic acid is then oxidized to form the disulfide bond, resulting in 6,6’-Dithiobis(4-aminohexanoic acid).

    Complexation with trifluoroacetate: Finally, the disulfide compound is reacted with trifluoroacetic acid to form the bis(trifluoroacetate) complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of 4-aminohexanoic acid: Using industrial-scale hydrogenation reactors.

    Oxidation to form the disulfide bond: Utilizing large-scale oxidation reactors.

    Complexation with trifluoroacetate: Conducted in industrial reactors with precise control over reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,6’-Dithiobis(4-aminohexanoic acid) bis(trifluoroacetate) undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acid derivatives.

    Reduction: The disulfide bond can be reduced to form thiol derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.

    Reduction: Dithiothreitol or other reducing agents under neutral or slightly basic conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or acylated aminohexanoic acid derivatives.

Scientific Research Applications

6,6’-Dithiobis(4-aminohexanoic acid) bis(trifluoroacetate) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.

    Biology: Employed in the study of protein folding and disulfide bond formation in proteins.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6,6’-Dithiobis(4-aminohexanoic acid) bis(trifluoroacetate) involves its ability to form and break disulfide bonds. This property is crucial in various biochemical processes, including protein folding and stabilization. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds, which are essential for the structural integrity and function of many proteins.

Comparison with Similar Compounds

Similar Compounds

    6,6’-Dithiobis(2-nitrobenzoic acid): Known for its use in the Ellman’s reagent for detecting thiol groups.

    Bis(2-mercaptoethyl) sulfide: Used in the synthesis of polymers and as a cross-linking agent.

    Dithiothreitol: A reducing agent commonly used in biochemistry.

Uniqueness

6,6’-Dithiobis(4-aminohexanoic acid) bis(trifluoroacetate) is unique due to its specific structure, which combines the properties of aminohexanoic acid and trifluoroacetate. This combination imparts unique reactivity and stability, making it suitable for specialized applications in research and industry.

Properties

CAS No.

156143-51-0

Molecular Formula

C16H26F6N2O8S2

Molecular Weight

552.5 g/mol

IUPAC Name

(4S)-4-amino-6-[[(3S)-3-amino-5-carboxypentyl]disulfanyl]hexanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H24N2O4S2.2C2HF3O2/c13-9(1-3-11(15)16)5-7-19-20-8-6-10(14)2-4-12(17)18;2*3-2(4,5)1(6)7/h9-10H,1-8,13-14H2,(H,15,16)(H,17,18);2*(H,6,7)/t9-,10-;;/m0../s1

InChI Key

CKSHMZKGAPGQBA-BZDVOYDHSA-N

SMILES

C(CC(=O)O)C(CCSSCCC(CCC(=O)O)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

C(CC(=O)O)[C@@H](CCSSCC[C@H](CCC(=O)O)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C(CC(=O)O)C(CCSSCCC(CCC(=O)O)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Key on ui other cas no.

156143-51-0

Synonyms

6,6'-dithiobis(4-aminohexanoic acid) bis(trifluoroacetate)
DTBAHA BTFAC

Origin of Product

United States

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